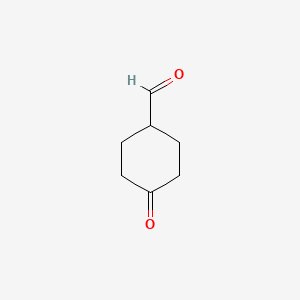

4-Oxocyclohexanecarbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-oxocyclohexane-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c8-5-6-1-3-7(9)4-2-6/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFNKUFOBKQJUEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80457497 | |

| Record name | 4-oxocyclohexanecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80457497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96184-81-5 | |

| Record name | 4-oxocyclohexanecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80457497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Oxocyclohexanecarbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. 4-Oxocyclohexanecarbaldehyde, a bifunctional cyclic ketone-aldehyde, represents a versatile building block with significant potential in the synthesis of complex molecular architectures. Its unique combination of a reactive aldehyde group and a modifiable ketone on a cyclohexane ring offers a rich platform for chemical elaboration. This guide provides a comprehensive overview of this compound, detailing its chemical identity, synthesis, and burgeoning role in the design of targeted therapies, with a particular focus on kinase inhibitors.

Core Compound Identification

IUPAC Name: 4-oxocyclohexane-1-carbaldehyde[1] CAS Number: 96184-81-5[1]

This compound is also known by several synonyms, including 4-formylcyclohexanone and cyclohexanone-4-carboxaldehyde.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is crucial for its effective application in multi-step syntheses and for predicting the properties of its derivatives.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀O₂ | [1] |

| Molecular Weight | 126.15 g/mol | [1] |

| Boiling Point | 223.4 ± 33.0 °C at 760 mmHg | [2] |

| Density | 1.2 ± 0.1 g/cm³ | [2] |

| Flash Point | 80.8 ± 22.4 °C | [2] |

| LogP | -0.12 | [2] |

| Topological Polar Surface Area | 34.14 Ų | [2] |

Synthesis Protocol: A Validated Approach

The synthesis of this compound can be achieved through various routes. A well-documented and efficient method involves the hydrolysis of a protected precursor, 1,1-ethylenedioxy-4-(methoxymethylene)cyclohexane.[3] This protocol offers a high yield and a straightforward purification process.

Experimental Protocol

-

Reaction Setup: A mixture of 10.55 g of 1,1-ethylenedioxy-4-(methoxymethylene)cyclohexane, 130 ml of water, and 200 ml of glacial acetic acid is heated to reflux for 1 hour.[3] The acetic acid acts as a catalyst for the hydrolysis of the enol ether and the ketal.

-

Work-up and Extraction: The solvent is removed on a rotary evaporator. The resulting yellow oil is diluted with 200 ml of water and neutralized with a saturated sodium carbonate solution. The aqueous phase is then extracted three times with methylene chloride.[3]

-

Purification: The combined organic phases are dried over magnesium sulfate and evaporated. The crude product is then purified by distillation at 70° C under a reduced pressure of 0.15 Torr to yield 4-formylcyclohexanone (6.7 g, 93% yield).[3]

Caption: The JAK/STAT signaling pathway and the point of intervention for kinase inhibitors.

The development of selective JAK inhibitors is an active area of research. While a direct synthesis of a marketed JAK inhibitor from this compound is not prominently documented, the structural motifs present in this building block are highly relevant. For instance, the synthesis of potent JAK2 inhibitors often involves the construction of heterocyclic systems, where a substituted cyclohexane ring can play a crucial role in anchoring the molecule within the ATP-binding site of the kinase and influencing its selectivity.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum of a related compound, cyclohexanecarboxaldehyde, shows a characteristic aldehyde proton signal around 9.6 ppm. The protons on the cyclohexane ring appear as a complex multiplet between 1.2 and 2.4 ppm.

-

¹³C NMR: In the carbon NMR spectrum of cyclohexanone, the carbonyl carbon resonates at approximately 212 ppm. For cyclohexanecarboxaldehyde, the aldehyde carbon appears around 205 ppm. The carbons of the cyclohexane ring typically appear in the range of 25-45 ppm.

-

IR Spectroscopy: The infrared spectrum would be expected to show strong characteristic absorption bands for the carbonyl groups. The ketone C=O stretch typically appears around 1715 cm⁻¹, while the aldehyde C=O stretch is found around 1730 cm⁻¹. The aldehyde C-H stretch would also be visible as two weak bands around 2720 and 2820 cm⁻¹.

-

Mass Spectrometry: The electron ionization mass spectrum of cyclohexanecarboxaldehyde shows a molecular ion peak at m/z 112. For this compound, the molecular ion peak would be expected at m/z 126.

Safety and Handling

This compound is classified as a combustible liquid and causes skin and serious eye irritation. [1]It may also cause respiratory irritation. [1]Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its bifunctional nature allows for the creation of diverse molecular scaffolds, which are of significant interest for the development of new therapeutic agents. The relevance of the cyclohexanone moiety in known kinase inhibitors highlights the potential of this compound as a starting material for the synthesis of novel drugs targeting critical signaling pathways like the JAK/STAT pathway. As the demand for more selective and potent therapeutics continues to grow, the strategic use of such well-defined and reactive building blocks will be indispensable in the drug discovery process.

References

-

PubChem. 4-Oxocyclohexane-1-carbaldehyde. Available from: [Link]

-

ResearchGate. Synthesis, structure–activity relationship and molecular docking of cyclohexenone based analogous as potent non-nucleoside reverse-transcriptase inhibitors. Available from: [Link]

-

PrepChem.com. Synthesis of 4-formylcyclohexanone. Available from: [Link]

-

PMC - PubMed Central. A Comprehensive Overview of Globally Approved JAK Inhibitors. Available from: [Link]

-

NIST WebBook. Cyclohexanecarboxaldehyde, 4-(hydroxymethyl)-. Available from: [Link]

-

Chemsrc. This compound | CAS#:96184-81-5. Available from: [Link]

Sources

4-Oxocyclohexanecarbaldehyde: A Comprehensive Technical Guide for Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful design and synthesis of novel therapeutic agents. 4-Oxocyclohexanecarbaldehyde, a bifunctional organic molecule, has emerged as a particularly valuable scaffold. Its cyclohexane core, decorated with both a ketone and an aldehyde, offers a unique combination of conformational rigidity and reactive handles for chemical elaboration. This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its molecular structure, physicochemical properties, synthesis, and reactivity, with a strong emphasis on its application in the construction of complex, drug-like molecules.

Part 1: Molecular Structure and Physicochemical Properties

Core Molecular Identity

The fundamental molecular identity of this compound is defined by its chemical formula and systematic nomenclature.

Structural Elucidation and Conformational Analysis

The molecular structure of this compound consists of a cyclohexane ring substituted with a formyl group (-CHO) at the 1-position and a carbonyl group (=O) at the 4-position. The cyclohexane ring predominantly adopts a chair conformation to minimize steric strain. This leads to the possibility of cis and trans isomers, depending on the relative orientation of the substituents. The trans isomer, where the formyl group and the axial hydrogen at the 1-position are on opposite sides of the ring, is generally the more thermodynamically stable and, therefore, the more common isomer.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physicochemical properties and spectroscopic data is crucial for the effective use of this compound in synthesis and analysis.

| Property | Value | Reference(s) |

| Molecular Weight | 126.15 g/mol | [1][2][4] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 223.4 ± 33.0 °C at 760 mmHg | [5] |

| Density | 1.2 ± 0.1 g/cm³ | [5] |

| Flash Point | 80.8 ± 22.4 °C | [5] |

| ¹H NMR | The aldehyde proton (CHO) typically appears as a singlet around δ 9.7 ppm. The protons on the cyclohexane ring will show complex splitting patterns in the region of δ 1.5-3.0 ppm. | [6] |

| ¹³C NMR | The aldehyde carbonyl carbon resonates around δ 204 ppm, while the ketone carbonyl carbon is found near δ 210 ppm. The carbons of the cyclohexane ring appear in the δ 25-50 ppm range. | [6] |

| IR Spectroscopy | Strong, characteristic C=O stretching absorptions are observed for both the ketone (around 1715 cm⁻¹) and the aldehyde (around 1730 cm⁻¹). |

Part 2: Synthesis and Reactivity

Synthetic Protocols

The synthesis of this compound can be achieved through various routes. A prevalent and reliable method involves the ozonolysis of 4-vinylcyclohexene. This method is advantageous due to the ready availability of the starting material and the high efficiency of the reaction.

Experimental Protocol: Ozonolysis of 4-Vinylcyclohexene

-

Reaction Setup: A solution of 4-vinylcyclohexene in a suitable solvent, typically dichloromethane (DCM) or a methanol/DCM mixture, is cooled to -78 °C in a three-neck flask equipped with a gas inlet tube, a magnetic stirrer, and a gas outlet bubbler.

-

Ozonolysis: A stream of ozone gas is bubbled through the solution. The reaction is monitored by the persistence of the characteristic blue color of ozone, indicating the complete consumption of the starting material.

-

Quenching: Excess ozone is removed by purging the solution with a stream of nitrogen or argon.

-

Reductive Workup: A reducing agent, such as dimethyl sulfide (DMS) or triphenylphosphine (TPP), is added to the cold solution. The reaction mixture is then allowed to warm to room temperature slowly. This step cleaves the intermediate ozonide to yield the desired dicarbonyl compound.

-

Purification: The crude product is purified by silica gel column chromatography to afford pure this compound.

Caption: Chemoselective reactions of this compound.

Part 3: Applications in Drug Development

The structural features of this compound make it an attractive starting material for the synthesis of a wide range of biologically active molecules. Its ability to serve as a scaffold for the introduction of diverse functional groups allows for the rapid generation of compound libraries for high-throughput screening.

Scaffold for Privileged Structures

The cyclohexane core provides a conformationally restricted framework that can be used to orient substituents in a defined three-dimensional space, which is critical for optimizing interactions with biological targets. The dual carbonyl functionalities enable the construction of various privileged structures, such as spirocycles and fused heterocycles, which are frequently found in approved drugs.

Role in Fragment-Based Drug Discovery

As a relatively small molecule with defined reactive sites, this compound can be utilized in fragment-based drug discovery (FBDD). It can be elaborated into a library of fragments that can be screened for binding to a protein target. Hits can then be optimized by further chemical modification of the scaffold.

Linker for Bioconjugation

The aldehyde functionality of this compound provides a convenient handle for bioconjugation. It can react with amino groups on proteins or other biomolecules to form Schiff bases, which can be subsequently reduced to stable amine linkages. This allows for the attachment of cytotoxic agents to antibodies in the development of antibody-drug conjugates (ADCs) or the labeling of proteins for imaging studies.

Conclusion

This compound is a versatile and powerful building block for the synthesis of complex organic molecules with potential therapeutic applications. Its well-defined structure, predictable reactivity, and commercial availability make it an invaluable tool for medicinal chemists. A thorough understanding of its properties and synthetic utility, as outlined in this guide, will enable researchers and drug development professionals to fully exploit its potential in the quest for new and improved medicines.

References

-

PubChem. 4-Oxocyclohexane-1-carbaldehyde | C7H10O2 | CID 11170973. National Center for Biotechnology Information. [Link]

-

Diastereodivergent synthesis of 4-oxocyclohexanecarbaldehydes by using the modularly designed organocatalysts upon switching on. Royal Society of Chemistry. [Link]

-

Chemsrc. This compound | CAS#:96184-81-5. [Link]

-

PubChem. 4-Oxocyclohex-2-ene-1-carbaldehyde | C7H8O2 | CID 12794100. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Oxocyclohexanecarboxylate | C7H9O3- | CID 5460131. National Center for Biotechnology Information. [Link]

-

Chemistry Stack Exchange. How do I name this compound. [Link]

-

PubChem. 4-Hydroxycyclohexanecarboxaldehyde | C7H12O2 | CID 18960169. National Center for Biotechnology Information. [Link]

-

Organic Syntheses Procedure. catalytic asymmetric addition of an in-situ prepared arylzinc to cyclohexanecarboxaldehyde. [Link]

-

ElectronicsAndBooks. Experimental Section General Methods: NMR spectra were recorded using Varian Unity Plus 500 MHz, Bruker AMX-400 MHz, and GE QE P. [Link]

-

PubChem. 2-Oxocyclohexanecarbaldehyde | C7H10O2 | CID 12197585. National Center for Biotechnology Information. [Link]

-

PubChem. 3-Oxocyclohexane-1-carbaldehyde | C7H10O2 | CID 12434154. National Center for Biotechnology Information. [Link]

-

PubChem. Spectral Information. National Center for Biotechnology Information. [Link]

-

Efficient synthesis 1,4-cyclohexanedicarboxaldehyde by an engineered alcohol oxidase. National Institutes of Health. [Link]

-

Organic Syntheses Procedure. 6. [Link]

-

Hans Reich NMR Collection. NMR Spectroscopy. University of Wisconsin. [Link]

-

Pearson. Predict the products formed when cyclohexanecarbaldehyde reacts with the following reagents. b. Tollens reagent. [Link]

-

NMR-spectroscopic analysis of mixtures: from structure to function. National Institutes of Health. [Link]

-

Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Springer Nature. [Link]

-

Pearson+. Predict the products formed when cyclohexanecarbaldehyde reacts w.... [Link]

Sources

- 1. 4-Oxocyclohexane-1-carbaldehyde | C7H10O2 | CID 11170973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 96184-81-5 | this compound - AiFChem [aifchem.com]

- 3. 4-OXO-CYCLOHEXANECARBOXALDEHYDE | 96184-81-5 [chemicalbook.com]

- 4. 96184-81-5 | this compound - AiFChem [aifchem.com]

- 5. This compound | CAS#:96184-81-5 | Chemsrc [chemsrc.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

Spectroscopic data (NMR, IR, MS) of 4-Oxocyclohexanecarbaldehyde

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Oxocyclohexanecarbaldehyde

Authored by a Senior Application Scientist

Foreword: The Analytical Imperative for Bifunctional Molecules

In the landscape of synthetic chemistry and drug development, molecules possessing multiple reactive centers, such as this compound, represent both unique opportunities and significant analytical challenges. This compound, featuring both a ketone and an aldehyde functional group on a cyclohexane scaffold, is a versatile building block. Its utility, however, is predicated on unambiguous structural confirmation and purity assessment. Spectroscopic analysis is the cornerstone of this validation process. This guide provides a comprehensive examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, moving beyond mere data presentation to offer insights into the interpretation and causality behind the spectral features.

Molecular Structure and Spectroscopic Overview

This compound (Molecular Formula: C₇H₁₀O₂, Molecular Weight: 126.15 g/mol ) presents a fascinating case for spectroscopic analysis.[1] The electronic environments of the two carbonyl groups are distinct, and the stereochemistry of the cyclohexane ring influences the magnetic environments of its protons. A multi-technique approach is therefore essential for a holistic and unequivocal characterization.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Framework

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: Mapping the Proton Environments

The proton NMR spectrum reveals the number of distinct proton environments and their connectivity. The aldehyde proton is particularly diagnostic, appearing far downfield due to the strong deshielding effect of the carbonyl group. The cyclohexane protons exist in a complex, overlapping multiplet region, a result of their similar chemical environments and intricate spin-spin coupling.

Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.71 | s (singlet) | 1H | Aldehyde (-CHO) |

| 2.64–2.62 | m (multiplet) | 1H | Cyclohexane (CH) |

| 2.41–2.29 | m (multiplet) | 5H | Cyclohexane (CH₂) |

| 2.20–2.15 | m (multiplet) | 2H | Cyclohexane (CH₂) |

| 1.94–1.89 | m (multiplet) | 2H | Cyclohexane (CH₂) |

Data sourced from Benchchem.[2]

Expert Interpretation:

-

The Aldehyde Proton (δ 9.71): The singlet at 9.71 ppm is the unmistakable signature of the aldehydic proton.[3] Its significant downfield shift is caused by the anisotropic magnetic field of the C=O bond. It appears as a singlet because it has no adjacent protons to couple with.

-

The Cyclohexane Protons (δ 1.89-2.64): The protons on the cyclohexane ring are diastereotopic and exhibit complex splitting patterns due to both geminal and vicinal coupling.[4] The protons alpha to the ketone (positions 3 and 5) are expected to be the most deshielded of the ring protons, contributing to the downfield region of the multiplet. Conformational averaging of the chair forms at room temperature results in the observed complex multiplets.

¹³C NMR Spectroscopy: A Carbon Count

The ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms and offers crucial information about their hybridization and electronic environment. The two carbonyl carbons are the most prominent features.

Table 2: ¹³C NMR Data for this compound (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 208.9 | Ketone Carbonyl (C=O) |

| 201.5 | Aldehyde Carbonyl (CHO) |

| 42.1–25.3 | Cyclohexane Carbons (CH, CH₂) |

Data sourced from Benchchem.[2]

Expert Interpretation:

-

Carbonyl Carbons (δ 208.9, 201.5): The presence of two distinct signals in the carbonyl region (typically >160 ppm) confirms the existence of both the ketone and aldehyde functional groups.[5] The ketone carbon is slightly further downfield than the aldehyde carbon, a typical trend for such functionalities.[2]

-

Cyclohexane Carbons (δ 42.1–25.3): The aliphatic carbons of the cyclohexane ring appear in the upfield region.[2] Due to the symmetry of the molecule (assuming rapid chair-chair interconversion), fewer than six signals may be resolved in this region. The exact assignment of these carbons would require advanced 2D NMR techniques like HSQC and HMBC.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the probe for the specific sample to ensure optimal magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 220-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise, as ¹³C has a low natural abundance.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) data. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2820 | C-H Stretch | Aldehyde (CHO) |

| ~1715 | C=O Stretch | Aldehyde (CHO) |

| ~1705 | C=O Stretch | Ketone (C=O) |

Data sourced from Benchchem.[2]

Expert Interpretation:

-

Aldehyde C-H Stretch (~2820 cm⁻¹): A key diagnostic peak for aldehydes is the C-H stretching vibration, which typically appears as a medium-intensity band between 2850 and 2700 cm⁻¹.[2] The presence of a band around 2820 cm⁻¹ is strong evidence for the aldehyde group.

-

Carbonyl C=O Stretches (~1715 and ~1705 cm⁻¹): The most intense absorptions in the spectrum are due to the carbonyl stretches.[6] The presence of two distinct C=O peaks is expected. The aldehyde carbonyl typically absorbs at a slightly higher frequency (~1715 cm⁻¹) than the cyclohexanone carbonyl (~1705 cm⁻¹).[2] This separation confirms the presence of two different carbonyl environments.

-

Aliphatic C-H Stretches: Strong absorptions just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) corresponding to the C-H stretching vibrations of the cyclohexane ring will also be present.[7]

Experimental Protocol: ATR-FTIR Data Acquisition

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) of the FTIR spectrometer is clean. Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small drop of liquid this compound directly onto the center of the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern under ionization.

Table 4: Mass Spectrometry Data for this compound (Electron Ionization)

| m/z (mass-to-charge ratio) | Interpretation |

| 126.1 | Molecular Ion (M⁺) |

| 98 | [M - CO]⁺ |

| 97 | [M - CHO]⁺ |

| 81 | [M - H₂O - CH₃]⁺ (tentative) |

| 55 | [C₄H₇]⁺ or [C₃H₃O]⁺ |

Data interpretation based on Benchchem and general fragmentation principles.

Expert Interpretation:

-

Molecular Ion (m/z 126.1): The peak at m/z 126 corresponds to the molecular weight of the compound (C₇H₁₀O₂), confirming its elemental composition.[2] The exact mass is 126.068079557 Da.[1]

-

Key Fragmentations: The fragmentation of the molecular ion is driven by the presence of the two carbonyl groups.

-

Loss of CO (m/z 98): A common fragmentation pathway for cyclic ketones is the loss of a neutral carbon monoxide molecule (28 Da), leading to the peak at m/z 98.

-

Loss of the Formyl Radical (m/z 97): Alpha-cleavage next to the aldehyde carbonyl can result in the loss of the formyl radical (•CHO, 29 Da), giving rise to the fragment at m/z 97.[8]

-

Other Fragments: The peaks at m/z 81 and 55 represent further fragmentation of the cyclohexane ring structure, which can be complex and involve rearrangements.[9]

-

Figure 2: Proposed Key Fragmentation Pathways for this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or dichloromethane) into the mass spectrometer, typically via a direct insertion probe or through a gas chromatography (GC-MS) system for volatile compounds.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process ejects an electron from the molecule to form the molecular ion (M⁺).

-

Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Conclusion

The spectroscopic characterization of this compound is a textbook example of synergistic analytical chemistry. ¹H and ¹³C NMR spectroscopy precisely define the carbon-hydrogen framework, IR spectroscopy provides rapid confirmation of the key aldehyde and ketone functional groups, and mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns. Together, these techniques provide an unambiguous and robust analytical data package, which is indispensable for researchers, scientists, and drug development professionals relying on this versatile chemical intermediate.

References

-

1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404). Human Metabolome Database. [Link]

-

1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029597). Human Metabolome Database. [Link]

-

4-Oxocyclohexane-1-carbaldehyde | C7H10O2 | CID 11170973. PubChem. [Link]

-

4-Formylcyclohexanone. ChemBK. [Link]

-

13C NMR Chemical Shifts. Oregon State University. [Link]

-

1H NMR of cyclohexanecarbaldehyde. Chemistry Stack Exchange. [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra. De Gruyter. [Link]

-

Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

-

Infrared spectroscopy. Pearson+. [Link]

-

Cyclohexanecarboxaldehyde, 4-(hydroxymethyl)-. NIST WebBook. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Cyclohexanecarboxaldehyde. NIST WebBook. [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

-

Mass Spectrometry: Fragmentation. SlidePlayer. [Link]

-

Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Supporting Information. Royal Society of Chemistry. [Link]

-

This compound | CAS#:96184-81-5. Chemsrc. [Link]

-

Cyclohexanecarboxaldehyde. NIST WebBook. [Link]

-

Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI. [Link]

-

2-Oxocyclohexanecarbaldehyde | C7H10O2 | CID 12197585. PubChem. [Link]

-

NMR Chemical Shifts of Trace Impurities. KGROUP. [Link]

-

13.13: Uses of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

The Main Fragmentation Reactions of Organic Compounds. Thieme. [Link]

-

12.7 Interpreting Infrared Spectra. OpenStax. [Link]

-

13 C NMR spectra of δ (C4), δ (C4) and δ (C4) from (±)menthol 2. ResearchGate. [Link]

-

FTIR spectra of cyclohexane and DVR oxidized before and later. ResearchGate. [Link]

-

Cyclohexane carboxaldehyde - Optional[FTIR] - Spectrum. SpectraBase. [Link]

-

Cyclohexane carboxaldehyde - Optional[13C NMR] - Spectrum. SpectraBase. [Link]

-

cyclohexane-1,4-dicarbaldehyde - Optional[FTIR] - Spectrum. SpectraBase. [Link]

-

Infrared spectrum of cyclohexane. Doc Brown's Advanced Organic Chemistry. [Link]

Sources

- 1. 4-Oxocyclohexane-1-carbaldehyde | C7H10O2 | CID 11170973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 96184-81-5 | Benchchem [benchchem.com]

- 3. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. 12.7 Interpreting Infrared Spectra - Organic Chemistry | OpenStax [openstax.org]

- 7. C6H12 infrared spectrum of cyclohexane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. chemguide.co.uk [chemguide.co.uk]

Synthesis of 4-Oxocyclohexanecarbaldehyde from cyclohexene derivatives

An In-depth Technical Guide: Synthesis of 4-Oxocyclohexanecarbaldehyde from Cyclohexene Derivatives

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Abstract

This compound is a valuable bifunctional building block in modern organic synthesis, possessing both a ketone and an aldehyde moiety within a conformationally well-defined cyclohexane framework. This structure makes it a prime intermediate for the synthesis of complex molecules, including pharmaceuticals and agrochemicals, where precise control over stereochemistry and functional group manipulation is paramount. This technical guide provides a comprehensive analysis of robust synthetic strategies for accessing this target molecule, starting from readily available cyclohexene derivatives. We will dissect key methodologies, including multi-step pathways involving hydroformylation and selective oxidation, as well as routes leveraging the Wacker-Tsuji oxidation. The discussion emphasizes the underlying mechanistic principles, the rationale behind experimental design, and provides detailed, field-proven protocols to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of this compound

The cyclohexane ring is a ubiquitous scaffold in medicinal chemistry. The incorporation of two distinct carbonyl functionalities—a ketone within the ring and an aldehyde on a side chain—at the 1,4-positions creates a molecule of significant synthetic potential. The differential reactivity of the aldehyde (more electrophilic, prone to nucleophilic attack and oxidation) versus the ketone allows for sequential, chemoselective transformations. This guide focuses on elucidating practical and efficient synthetic routes from cyclohexene precursors, which offer a cost-effective and versatile entry point to this valuable intermediate.

Comparative Analysis of Primary Synthetic Strategies

The synthesis of a difunctional target like this compound from simpler unsaturated precursors requires a carefully orchestrated sequence of reactions. The primary challenge lies in achieving high chemoselectivity—installing and manipulating one functional group without affecting another or a precursor to it. We will explore two principal, multi-step strategies that leverage the reactivity of the cyclohexene double bond.

| Strategy | Starting Material | Key Transformations | Advantages | Challenges & Considerations |

| Route A: Hydroformylation & Oxidation | Cyclohex-3-ene-1-methanol | 1. Hydroformylation2. Oxidation of secondary alcohol | Utilizes well-established industrial processes (hydroformylation).[1] Good potential for controlling stereochemistry at C4. | Requires selective hydroformylation.Final oxidation step must be compatible with the aldehyde group. |

| Route B: Wacker-Tsuji & Alcohol Oxidation | Cyclohex-3-ene-1-methanol | 1. Wacker-Tsuji Oxidation2. Oxidation of primary alcohol | Direct conversion of C=C to a ketone.[2][3]Milder conditions often possible for alcohol oxidation. | Wacker oxidation of internal alkenes can have regioselectivity issues.Palladium catalyst can be expensive. |

| Route C: Ozonolysis | Substituted Bicyclic Alkenes | Oxidative Cleavage (Ozonolysis) | Potentially the most direct route in terms of bond cleavage.High efficiency for C=C cleavage.[4][5] | Requires a specialized, often non-commercial, starting material.Handling ozone requires specific equipment and safety protocols.[4] |

Given the accessibility of starting materials and the robustness of the transformations, this guide will focus on providing in-depth protocols for Route A and Route B .

Strategic Overview of Synthetic Pathways

The following diagram illustrates the logical flow from a common precursor, cyclohex-3-ene-1-methanol, to the target molecule via the two primary pathways discussed.

Caption: Primary synthetic routes from a common cyclohexene derivative.

In-Depth Analysis and Protocols

Route A: Hydroformylation and Subsequent Oxidation

This pathway introduces the aldehyde functionality first via hydroformylation, followed by oxidation of the pre-existing alcohol to the target ketone.

4.1.1. Mechanistic Rationale

Hydroformylation, or the oxo process, involves the net addition of a formyl group (–CHO) and a hydrogen atom to a carbon-carbon double bond.[1] The reaction is catalyzed by transition metal complexes, most commonly rhodium or cobalt. The catalytic cycle generally involves:

-

Coordination of the alkene to the metal hydride catalyst.

-

Migratory insertion of the alkene into the metal-hydride bond, forming a metal-alkyl intermediate.

-

CO insertion into the metal-carbon bond to form a metal-acyl species.

-

Oxidative addition of H₂ followed by reductive elimination of the aldehyde product, regenerating the catalyst.[6][7]

The subsequent oxidation of the secondary alcohol to a ketone is a standard transformation. The choice of oxidant is critical to avoid over-oxidation of the newly installed and sensitive aldehyde group. Milder, selective reagents like pyridinium chlorochromate (PCC) or Swern oxidation conditions are ideal.

4.1.2. Experimental Workflow: Route A

Caption: Step-by-step workflow for the hydroformylation/oxidation pathway.

4.1.3. Detailed Protocol: Route A

Step 1: Hydroformylation of Cyclohex-3-ene-1-methanol

-

Reagents & Equipment:

-

Cyclohex-3-ene-1-methanol (1.0 eq)

-

Rh(acac)(CO)₂ (0.1 mol%)

-

Triphenylphosphine (2 mol%)

-

Toluene (solvent)

-

High-pressure autoclave reactor equipped with a magnetic stir bar and gas inlet.

-

Syngas (1:1 mixture of CO:H₂)

-

-

Procedure:

-

To the autoclave, add cyclohex-3-ene-1-methanol, Rh(acac)(CO)₂, triphenylphosphine, and toluene (to make a 0.5 M solution).

-

Seal the reactor and purge three times with N₂ gas, followed by three purges with syngas.

-

Pressurize the reactor to 20 atm with syngas.

-

Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours.

-

Monitor the consumption of starting material by GC analysis of aliquots.

-

Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure in a fume hood.

-

Remove the solvent from the crude reaction mixture under reduced pressure to yield crude 4-(hydroxymethyl)cyclohexane-1-carbaldehyde, which can often be used in the next step without further purification.

-

Step 2: Oxidation of 4-(Hydroxymethyl)cyclohexane-1-carbaldehyde

-

Reagents & Equipment:

-

Crude 4-(hydroxymethyl)cyclohexane-1-carbaldehyde (1.0 eq)

-

Pyridinium chlorochromate (PCC) (1.5 eq)

-

Silica gel (equal weight to PCC)

-

Dichloromethane (DCM, anhydrous)

-

Standard laboratory glassware

-

-

Procedure:

-

In a round-bottom flask, prepare a slurry of PCC and silica gel in DCM.

-

Dissolve the crude intermediate from Step 1 in anhydrous DCM and add it to the PCC slurry in one portion.

-

Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter it through a short plug of silica gel, washing thoroughly with additional ether.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting residue by flash column chromatography (e.g., 20-40% ethyl acetate in hexanes) to afford pure this compound.

-

Route B: Wacker-Tsuji Oxidation and Subsequent Alcohol Oxidation

This orthogonal strategy first installs the ketone via oxidation of the double bond and then converts the primary alcohol to the target aldehyde.

4.2.1. Mechanistic Rationale

The Wacker-Tsuji oxidation transforms an alkene into a ketone.[2] The key steps in the catalytic cycle are:

-

Coordination of the alkene to the Pd(II) center.

-

Nucleophilic attack of water on the coordinated alkene, forming a hydroxy-palladation intermediate. This is the regiochemistry-determining step.

-

β-hydride elimination to form a palladium-hydride and a vinyl alcohol complex, which tautomerizes to the ketone.

-

The resulting Pd(0) is re-oxidized to Pd(II) by a co-oxidant, typically a copper salt (e.g., CuCl₂), which is in turn regenerated by molecular oxygen.[2][3]

For the second step, the oxidation of the primary alcohol in 4-(hydroxymethyl)cyclohexan-1-one to an aldehyde requires a selective reagent that will not interfere with the existing ketone. Reagents such as Dess-Martin periodinane (DMP) or catalytic methods using TEMPO with a co-oxidant are highly effective.

4.2.2. Experimental Workflow: Route B

Caption: Step-by-step workflow for the Wacker-Tsuji/oxidation pathway.

4.2.3. Detailed Protocol: Route B

Step 1: Wacker-Tsuji Oxidation of Cyclohex-3-ene-1-methanol

-

Reagents & Equipment:

-

Cyclohex-3-ene-1-methanol (1.0 eq)

-

Palladium(II) chloride (PdCl₂) (5 mol%)

-

Copper(I) chloride (CuCl) (1.0 eq)

-

N,N-Dimethylformamide (DMF) and Water (e.g., 7:1 v/v)

-

Oxygen balloon

-

Standard laboratory glassware

-

-

Procedure:

-

In a round-bottom flask, dissolve cyclohex-3-ene-1-methanol in the DMF/water solvent mixture.

-

Add CuCl and PdCl₂ to the solution.

-

Evacuate and backfill the flask with oxygen from a balloon.

-

Stir the reaction mixture vigorously at room temperature for 18-24 hours. The solution should turn from green to brown/black and back to green as the catalyst turns over.

-

Monitor the reaction by TLC. Upon completion, pour the mixture into a separatory funnel containing water and ethyl acetate.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 4-(hydroxymethyl)cyclohexan-1-one.

-

Step 2: TEMPO-Catalyzed Oxidation of 4-(Hydroxymethyl)cyclohexan-1-one

-

Reagents & Equipment:

-

Crude 4-(hydroxymethyl)cyclohexan-1-one (1.0 eq)

-

(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) (1 mol%)

-

Potassium bromide (KBr) (0.1 eq)

-

Sodium hypochlorite (NaOCl, household bleach, ~8.25%) (1.2 eq)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the crude intermediate in DCM. Add an aqueous solution of NaHCO₃ and KBr.

-

Add TEMPO to the biphasic mixture.

-

Cool the flask to 0 °C in an ice bath.

-

Add the NaOCl solution dropwise over 30 minutes, ensuring the temperature remains below 5 °C.

-

Stir at 0 °C for 1-2 hours until TLC indicates full conversion of the starting material.

-

Quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution and stir for 10 minutes.

-

Separate the layers. Extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the residue by flash column chromatography to afford pure this compound.

-

Conclusion and Future Outlook

The synthesis of this compound from cyclohexene derivatives is readily achievable through logical, multi-step sequences. Both the hydroformylation-oxidation and the Wacker-oxidation pathways offer reliable access to this key synthetic intermediate, each with distinct advantages. The choice of route may depend on available equipment (e.g., high-pressure reactors for hydroformylation) and cost considerations.

Future research in this area should focus on developing more atom-economical and greener methodologies. The development of heterogeneous catalysts for these transformations could simplify purification and catalyst recycling. Furthermore, exploring one-pot procedures, where sequential reactions occur in the same vessel, would significantly improve process efficiency, reduce waste, and represent a major advance in the sustainable synthesis of this valuable building block.

References

- Donati, D., et al. (2007). Selective Aerobic Oxidation of Allylic Alcohols to Carbonyl Compounds Using Catalytic Pd(OAc)2. Synlett, 2007(12), 1839-1842.

- Wilson, N. S., et al. (2014). Selective oxidation of allylic alcohols over highly ordered Pd/meso-Al2O3 catalysts. Catalysis Science & Technology, 4, 1845-1852.

-

Wikipedia. (n.d.). Hydroformylation. Wikipedia. [Link]

-

Ghorbani-Vaghei, R., & Shahbazi, M. (2011). Selective Oxidation of Benzylic and Allylic Alcohols Using Mn(OAc)3/Catalytic 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone. Organic Letters, 13(8), 2071-2073. [Link]

-

Harding, K. E., May, L. M., & Dick, K. F. (1975). Selective oxidation of allylic alcohols with chromic acid. The Journal of Organic Chemistry, 40(11), 1664-1665. [Link]

-

PubMed. (2011). Selective oxidation of benzylic and allylic alcohols using Mn(OAc)3/catalytic 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. National Library of Medicine. [Link]

-

Chemistry Steps. (n.d.). Ozonolysis. Chemistry Steps. [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mechanism of Ozonolysis. MSU Chemistry. [Link]

-

Master Organic Chemistry. (2013). Alkene Reactions: Ozonolysis. Master Organic Chemistry. [Link]

-

Aakash Institute. (n.d.). Ozonolysis Mechanism of Alkenes and Alkynes. Aakash Institute. [Link]

-

SATHEE - IIT Kanpur. (n.d.). Ozonolysis Mechanism Ozonolysis Of Alkenes And Alkynes. SATHEE. [Link]

-

Khan Academy. (n.d.). Ozonolysis. Khan Academy. [Link]

-

Filo. (2025). Product. Formed by ozonolysis of cyclohexene. Filo. [Link]

-

Chemistry LibreTexts. (2023). Hydroformylation. Chemistry LibreTexts. [Link]

-

Professor Dave Explains. (2025). Hydroformylation of Alkenes. YouTube. [Link]

-

SP Chemistry Classes. (2020). Hydroformylation of alkenes or Oxo Process. YouTube. [Link]

-

Tominaga, K., & Sasaki, Y. (2007). Hydroformylation of Cyclohexene with Carbon Dioxide and Hydrogen Using Ruthenium Carbonyl Catalyst: Influence of Pressures of Gaseous Components. International Journal of Molecular Sciences, 8(8), 749-757. [Link]

-

ResearchGate. (2025). Hydroformylation of Cyclohexene with Carbon Dioxide and Hydrogen Using Ruthenium Carbonyl Catalyst. ResearchGate. [Link]

-

van der Veen, L. A., Kamer, P. C. J., & van Leeuwen, P. W. N. M. (1999). Hydroformylation with a Rhodium/Bulky Phosphite Modified Catalyst. A Comparison of the Catalyst Behavior for Oct-1-ene, Cyclohexene, and Styrene. Organometallics, 18(23), 4765-4777. [Link]

-

ResearchGate. (n.d.). Hydroformylation of cyclohexene over catalysts under different reaction time. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Wacker-Tsuji Oxidation. Organic Chemistry Portal. [Link]

-

Chemistry LibreTexts. (2023). Wacker Oxidation. Chemistry LibreTexts. [Link]

-

Gligorich, K. M., & Sigman, M. S. (2016). Peroxide-Mediated Wacker Oxidations for Organic Synthesis. Accounts of Chemical Research, 49(10), 2332-2342. [Link]

-

de Souza, B. S., et al. (2004). Wacker oxidation of cyclohexene in the presence of Pd(NO3)2/CuSO4/H3PMo12O40. Journal of Molecular Catalysis A: Chemical, 217(1-2), 145-150. [Link]

-

ResearchGate. (2025). Wacker oxidation of cyclohexene in the presence of Pd(NO 3) 2/CuSO 4/H 3PMo 12O 40. ResearchGate. [Link]

Sources

- 1. Hydroformylation - Wikipedia [en.wikipedia.org]

- 2. Wacker-Tsuji Oxidation [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Ozonolysis - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Key chemical reactions involving 4-Oxocyclohexanecarbaldehyde

An In-depth Technical Guide to the Core Chemical Reactions of 4-Oxocyclohexanecarbaldehyde

Authored by a Senior Application Scientist

Foreword: this compound, also known as 4-formylcyclohexanone, is a bifunctional organic compound of significant interest in synthetic and medicinal chemistry.[1][2] Its unique structure, featuring both an aldehyde and a ketone on a cyclohexane scaffold, presents both challenges and opportunities for the construction of complex molecular architectures.[3] This guide provides an in-depth exploration of the key chemical transformations involving this versatile building block, offering field-proven insights into reaction mechanisms, protocol design, and strategic applications in drug discovery and materials science.[4][5]

Introduction to a Versatile Synthon

This compound (Molecular Formula: C₇H₁₀O₂, Molecular Weight: 126.15 g/mol ) possesses two distinct carbonyl functionalities.[6] The aldehyde group is generally more electrophilic and sterically accessible than the ketone, allowing for a high degree of chemoselectivity in its reactions. This inherent reactivity difference is a cornerstone of its synthetic utility, enabling chemists to perform sequential or selective transformations to build molecular complexity. Its applications range from a precursor in the synthesis of prostaglandin analogs and cannabinoid receptor ligands to a core scaffold for diverse chemical libraries.[3]

Synthesis of this compound

The practical utility of any building block begins with its accessibility. One notable method for synthesizing 4-oxocyclohexanecarbaldehydes involves an organocatalytic domino reaction. This approach utilizes the reaction between ketones and α,β-unsaturated aldehydes, catalyzed by modularly designed organocatalysts, to construct the substituted cyclohexanone ring system with high stereoselectivity.[7] Another conceptual route involves the oxidation of the corresponding diol, 4-(hydroxymethyl)cyclohexan-1-ol, or the ozonolysis of a protected 4-vinylcyclohexanone derivative. A related compound, 1,4-cyclohexanedicarboxaldehyde, can be efficiently synthesized from 1,4-cyclohexanedimethanol using an engineered alcohol oxidase, highlighting enzymatic routes for accessing similar scaffolds.[8]

Key Reactions at the Aldehyde Functionality

The higher reactivity of the aldehyde group allows for a suite of selective transformations.

Selective Reduction to Alcohol

The selective reduction of the aldehyde in the presence of the ketone is a common and crucial transformation. This is typically achieved by using a mild reducing agent at low temperatures, which favors the more reactive aldehyde.

Causality in Reagent Selection: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. Its lower reactivity compared to agents like lithium aluminum hydride (LiAlH₄) allows it to discriminate between the aldehyde and the ketone, especially when temperature is controlled. At low temperatures (e.g., -78 to -90 °C), the kinetic barrier for ketone reduction is significantly higher than for the aldehyde, leading to excellent chemoselectivity.[7]

Experimental Protocol: Selective Reduction of this compound

-

Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

-

Dissolution: this compound (1.0 eq) is dissolved in anhydrous methanol or ethanol.

-

Cooling: The solution is cooled to -90 °C using a suitable cooling bath (e.g., liquid nitrogen/ethanol).

-

Reagent Addition: Sodium borohydride (NaBH₄, 1.0-1.2 eq) is added portion-wise, ensuring the internal temperature does not rise significantly.

-

Reaction: The mixture is stirred at -90 °C for 1-2 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Work-up: The mixture is allowed to warm to room temperature. The organic solvent is removed under reduced pressure, and the remaining aqueous layer is extracted with ethyl acetate (3x).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated to yield 4-(hydroxymethyl)cyclohexan-1-one. Further purification can be achieved via column chromatography.

Oxidation to Carboxylic Acid

The aldehyde can be selectively oxidized to the corresponding carboxylic acid, yielding 4-oxocyclohexanecarboxylic acid, another valuable bifunctional molecule.[3]

Causality in Reagent Selection: The Pinnick oxidation is a highly effective method for this conversion. It uses sodium chlorite (NaClO₂) as the oxidant under mildly acidic buffered conditions, with a chlorine scavenger like 2-methyl-2-butene to prevent side reactions. This method is renowned for its selectivity for aldehydes in the presence of other oxidizable groups, including ketones and alkenes.[9]

Experimental Protocol: Pinnick Oxidation

-

Setup: To a solution of this compound (1.0 eq) in a mixture of tert-butanol and water, add 2-methyl-2-butene (2.0-3.0 eq).

-

Buffer: Add sodium dihydrogen phosphate (NaH₂PO₄) as a buffer to maintain a slightly acidic pH.

-

Oxidant Addition: An aqueous solution of sodium chlorite (NaClO₂, 1.5 eq) is added dropwise at room temperature. An ice bath can be used to control any exotherm.

-

Reaction: The mixture is stirred vigorously at room temperature for 4-16 hours until TLC analysis indicates the consumption of the starting material.

-

Work-up: The reaction is quenched with a sodium sulfite (Na₂SO₃) solution. The mixture is then acidified with HCl (1M) and extracted with ethyl acetate.

-

Purification: The combined organic layers are dried, filtered, and concentrated. The resulting 4-oxocyclohexanecarboxylic acid can be purified by recrystallization or column chromatography.

Wittig Reaction for Olefination

The Wittig reaction provides a powerful method for converting the aldehyde into an alkene, forming a new carbon-carbon double bond with high regioselectivity.[10][11]

Mechanistic Insight: The reaction proceeds through the nucleophilic attack of a phosphorus ylide (Wittig reagent) on the aldehyde carbonyl. This forms an oxaphosphetane intermediate, which then collapses to yield the alkene and triphenylphosphine oxide. The formation of the highly stable P=O bond is the thermodynamic driving force for the reaction.[10][12] The stereochemical outcome (E/Z selectivity) is influenced by the stability of the ylide; non-stabilized ylides typically favor the Z-alkene, while stabilized ylides favor the E-alkene.[13]

Sources

- 1. 96184-81-5 | this compound - AiFChem [aifchem.com]

- 2. 4-Oxocyclohexane-1-carbaldehyde | C7H10O2 | CID 11170973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Oxocyclohexanecarboxylic Acid | High-Purity Reagent [benchchem.com]

- 4. 4,4-dimethyl-2-oxocyclohexane-1-carbaldehyde | Benchchem [benchchem.com]

- 5. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. calpaclab.com [calpaclab.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Efficient synthesis 1,4-cyclohexanedicarboxaldehyde by an engineered alcohol oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Wittig reaction - Wikipedia [en.wikipedia.org]

- 12. total-synthesis.com [total-synthesis.com]

- 13. Wittig Reaction [organic-chemistry.org]

4-Oxocyclohexanecarbaldehyde: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Versatile Role of a Bifunctional Building Block

4-Oxocyclohexanecarbaldehyde, a seemingly simple organic molecule, holds significant potential as a versatile building block for the synthesis of complex molecular architectures, particularly within the realm of pharmaceutical research and drug development. Its structure, featuring both a ketone and an aldehyde functional group on a cyclohexane scaffold, offers two distinct points for chemical modification. This bifunctionality allows for the strategic and sequential introduction of different molecular fragments, making it an attractive intermediate for the construction of novel therapeutics. This guide provides an in-depth overview of the commercial availability, synthesis, quality control, and applications of this compound, with a particular focus on its relevance to drug discovery professionals.

Commercial Availability and Supplier Landscape

This compound is commercially available from a range of chemical suppliers, catering to both research and development as well as larger-scale synthetic needs. The typical purity offered by most vendors is around 95%, with the compound usually supplied as a liquid. When sourcing this material, it is crucial to consider not only the purity but also the supplier's quality management systems and their ability to provide comprehensive analytical documentation.

| Supplier | Product Name(s) | CAS Number | Typical Purity | Available Quantities |

| Sigma-Aldrich (via Ambeed) | This compound | 96184-81-5 | 95% | 100 mg, 250 mg, 1 g, 5 g |

| Chemsrc | This compound, 4-Formylcyclohexanone | 96184-81-5 | 95% - 98% | Inquiry for various quantities |

| CP Lab Safety | This compound | 96184-81-5 | min 95% | 100 mg |

| Achmem | This compound | 96184-81-5 | Not specified | Inquiry |

| AiFChem | This compound | 96184-81-5 | Not specified | Inquiry |

This table is not exhaustive and represents a snapshot of publicly available information. Researchers should always verify the specifications and availability directly with the suppliers.

Synthesis of this compound: A Field-Proven Protocol

While commercially available, in-house synthesis of this compound may be necessary for various reasons, including the need for higher purity, specific isotopic labeling, or cost-effectiveness at a larger scale. A common and reliable method involves the hydrolysis of a protected precursor. The following protocol is based on established chemical literature.[1]

Reaction Scheme:

Caption: Synthesis of this compound via hydrolysis.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,1-ethylenedioxy-4-(methoxymethylene)cyclohexane (10.55 g) with water (130 ml) and glacial acetic acid (200 ml).

-

Heating: Heat the mixture to reflux and maintain this temperature for 1 hour. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Solvent Removal: After the reaction is complete, remove the solvent using a rotary evaporator.

-

Extraction (1): Extract the resulting distillate twice with methylene chloride.

-

Neutralization and Extraction (2): Dilute the distillation residue (a yellow oil) with 200 ml of water. Neutralize the aqueous solution with a saturated sodium carbonate solution. Extract the neutralized solution three times with methylene chloride.

-

Washing and Back-Extraction: Wash the combined organic phases with a saturated sodium carbonate solution. Back-extract the aqueous phases with methylene chloride to ensure complete recovery of the product.

-

Drying and Concentration: Dry the combined organic phases over anhydrous magnesium sulfate, filter, and evaporate the solvent.

-

Purification: Purify the residual yellow oil by vacuum distillation to yield this compound (boiling point: 70°C at 0.15 Torr).[1]

Alternative Synthetic Approaches:

Other synthetic strategies for the preparation of this compound often involve the oxidation of the corresponding primary alcohol, 4-(hydroxymethyl)cyclohexanone. Mild oxidation methods are preferred to avoid over-oxidation to the carboxylic acid.

-

Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures (-78 °C), followed by the addition of a hindered base like triethylamine.[2][3][4][5] The Swern oxidation is known for its high selectivity for primary alcohols and tolerance of other functional groups, such as the ketone in the starting material.[2][6]

-

Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a mild and selective oxidation of primary alcohols to aldehydes under neutral conditions.[7][8][9][10][11] This method is advantageous as it avoids the use of toxic chromium-based reagents and typically has a straightforward workup.[8]

Caption: Alternative synthesis via oxidation of the corresponding alcohol.

Quality Control and Specifications for Pharmaceutical Applications

When this compound is intended for use as a starting material or intermediate in the synthesis of an active pharmaceutical ingredient (API), it must meet stringent quality control standards as outlined by regulatory bodies such as the FDA and EMA.[12][13][14][15] The specifications for such an intermediate are critical to ensure the safety, efficacy, and consistency of the final drug product.[][17][18]

Key Quality Attributes and Analytical Methods:

A comprehensive Certificate of Analysis (CoA) for pharmaceutical-grade this compound should include the following tests and acceptance criteria:

| Parameter | Analytical Method | Typical Acceptance Criteria | Rationale |

| Appearance | Visual Inspection | Colorless to pale yellow liquid | Ensures consistency and flags potential gross contamination. |

| Identity | FTIR, ¹H NMR, ¹³C NMR, Mass Spectrometry | Conforms to the reference spectrum | Confirms the chemical structure of the material. |

| Assay (Purity) | Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) | ≥ 98.0% | Quantifies the amount of the desired compound and ensures its potency as a reagent.[] |

| Water Content | Karl Fischer Titration | ≤ 0.5% | Water can interfere with subsequent chemical reactions and affect the stability of the material. |

| Related Substances/Impurities | GC or HPLC | Individual unspecified impurity: ≤ 0.10%Total impurities: ≤ 1.0% | Controls the level of process-related impurities and degradation products that could affect the quality of the API.[14] |

| Residual Solvents | Headspace GC | Conforms to ICH Q3C limits | Ensures that solvents used in the synthesis are removed to levels that are safe for human health. |

¹H and ¹³C NMR Spectral Data (Predicted):

While an experimental spectrum should always be used for confirmation, the following are the expected chemical shifts for this compound.

-

¹H NMR (CDCl₃): The aldehyde proton (CHO) is expected to appear as a singlet or a triplet (due to coupling with the adjacent methine proton) in the downfield region, typically around δ 9.5-10.0 ppm. The protons on the cyclohexane ring would appear as complex multiplets in the region of δ 1.5-3.0 ppm.

-

¹³C NMR (CDCl₃): The aldehyde carbonyl carbon is expected around δ 200-205 ppm, and the ketone carbonyl carbon around δ 208-212 ppm. The carbons of the cyclohexane ring would appear in the aliphatic region, typically between δ 25-50 ppm.

Applications in Drug Development: A Bifunctional Scaffold for PROTACs and Beyond

The unique bifunctional nature of this compound makes it a valuable building block in medicinal chemistry. The aldehyde can be readily transformed into a variety of functional groups, such as amines, alcohols, and carboxylic acids, while the ketone provides another site for modification, for example, through reductive amination or Wittig-type reactions.

One of the most promising applications for such a scaffold is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) . PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein.[19] A PROTAC consists of a ligand for the protein of interest, a ligand for an E3 ligase, and a linker connecting the two.[19][]

The linker is a critical component of a PROTAC, and its length, rigidity, and chemical composition can significantly impact the efficacy of the molecule.[19][][21] this compound can serve as a rigid core for the linker, providing a defined spatial orientation for the two ligands. The aldehyde and ketone functionalities can be used as handles to attach the two different ligands, either directly or after further chemical modification.

Caption: Role of this compound in PROTAC synthesis.

The use of a cyclohexane ring as part of the linker can improve the physicochemical properties of the PROTAC, such as its solubility and cell permeability, and can also influence the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[]

Conclusion

This compound is a commercially available and synthetically accessible building block with significant potential for applications in drug discovery and development. Its bifunctional nature allows for the creation of complex and diverse molecular scaffolds, making it particularly well-suited for the synthesis of PROTACs and other novel therapeutic agents. A thorough understanding of its commercial landscape, synthetic routes, and the stringent quality control measures required for its use in pharmaceutical applications is essential for any researcher or drug development professional looking to leverage the unique chemical properties of this versatile intermediate.

References

-

PrepChem. Synthesis of 4-formylcyclohexanone. Available at: [Link]

-

Pharmaceutical Outsourcing. Regulatory Strategy for Starting Material Designation. 2010. Available at: [Link]

-

ChemBK. 4-Formylcyclohexanone. 2024. Available at: [Link]

-

Government of Israel. Starting Materials and Source Materials. 2019. Available at: [Link]

-

Pharmaceutical Technology. Drug Substance Starting Material Selection. 2008. Available at: [Link]

-

U.S. Food and Drug Administration. Q11 Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities) Questions and Answers. Available at: [Link]

-

Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. Available at: [Link]

-

European Pharmaceutical Review. EMA and FDA approval of regulatory starting materials. 2020. Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CDCl₃, experimental) (HMDB0029597). Available at: [Link]

-

Wikipedia. Dess–Martin oxidation. Available at: [Link]

-

Wikipedia. Swern oxidation. Available at: [Link]

-

Organic Syntheses. The dess-martin periodinane. Available at: [Link]

-

Organic Chemistry Portal. Dess-Martin Oxidation. Available at: [Link]

-

PubChem. 4-Oxocyclohexane-1-carbaldehyde. Available at: [Link]

-

Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. Available at: [Link]

-

Novasol Biotech. What's the classification of pharmaceutical intermediates?. 2024. Available at: [Link]

- Google Patents. ES2404529T3 - Determination method for aldehydes and ketones in glycerin.

-

PharmaTutor. SPECIFICATIONS FOR STARTING MATERIALS, INTERMEDIATES AND FINISHED PRODUCTS. 2016. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Aldehydes in Pharmaceutical Synthesis: A Closer Look at 4-Fluoro-2-methoxybenzaldehyde. Available at: [Link]

-

PMC. Current strategies for the design of PROTAC linkers: a critical review. Available at: [Link]

-

Chemistry Stack Exchange. 1H NMR of cyclohexanecarbaldehyde. 2020. Available at: [Link]

-

Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. Available at: [Link]

-

Organic Syntheses. 3-oxazolidinecarboxylic acid, 4-formyl-2,2-dimethyl-, 1,1-dimethylethyl ester, (S). Available at: [Link]

-

Chemsrc. This compound | CAS#:96184-81-5. Available at: [Link]

-

Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. Available at: [Link]

-

PMC. Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. Available at: [Link]

-

Türkmen Research Group. NMR Spectroscopy Spring 2021 Midterm 2 Solutions. 2021. Available at: [Link]

-

PMC. General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. Available at: [Link]

- Google Patents. CN112778108A - Synthesis method of 4-substituted cyclohexanone.

-

KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available at: [Link]

-

ResearchGate. of the linkers used in PROTAC design. PROTAC, proteolysis targeting chimaeras. Available at: [Link]

-

PMC. Novel approaches for the rational design of PROTAC linkers. Available at: [Link]

-

PubChem. 2-Oxocyclohexanecarbaldehyde. Available at: [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. Swern oxidation - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Dess–Martin Periodinane [merckmillipore.com]

- 8. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Dess-Martin Oxidation [organic-chemistry.org]

- 11. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 12. pharmoutsourcing.com [pharmoutsourcing.com]

- 13. gov.il [gov.il]

- 14. pharmtech.com [pharmtech.com]

- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 17. pharmatutor.org [pharmatutor.org]

- 18. nbinno.com [nbinno.com]

- 19. benchchem.com [benchchem.com]

- 21. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

Safety and handling precautions for 4-Oxocyclohexanecarbaldehyde

An In-Depth Technical Guide to the Safe Handling and Management of 4-Oxocyclohexanecarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional molecule incorporating both a ketone and an aldehyde, making it a valuable intermediate in organic synthesis and drug development. Its reactivity, however, necessitates a thorough understanding of its hazard profile and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the essential safety and handling precautions for this compound. We will delve into its physicochemical properties, toxicological profile, and reactivity, offering field-proven insights and detailed protocols for its safe management in a laboratory setting. The causality behind each recommendation is explained to foster a deeper understanding of the principles of chemical safety.

Understanding the Molecule: Physicochemical and Hazard Profile

A foundational element of safe chemical handling is a comprehensive understanding of the substance's intrinsic properties. This compound (CAS No. 96184-81-5) is a colorless to light yellow liquid with a molecular formula of C₇H₁₀O₂ and a molecular weight of 126.15 g/mol .[1][2] Its key physical and chemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 96184-81-5 | [1] |

| Molecular Formula | C₇H₁₀O₂ | [1] |

| Molecular Weight | 126.15 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 223 °C | [3] |

| Flash Point | 81 °C | [3] |

| Density | 1.151 g/cm³ | [3] |

| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | [3] |

The presence of both an aldehyde and a ketone functional group dictates the reactivity and toxicological profile of this molecule. Aldehydes are well-understood to be reactive electrophiles, a characteristic that underpins their utility in synthesis as well as their potential for biological activity and toxicity.[4][5]

GHS Hazard Classification and Its Implications

The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical products.[6] this compound is classified with the following hazards:

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Statement | Signal Word | Pictogram | Source(s) |

| Flammable Liquids (Category 4) | H227: Combustible liquid | Warning | None | [1] |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Warning | Exclamation Mark | [1] |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning | Exclamation Mark | [1] |

| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | Warning | Exclamation Mark | [1] |

Causality Insight: The aldehyde functional group is a primary contributor to the irritant properties of this compound. Aldehydes are known to react with biological nucleophiles, such as the amine groups in proteins and DNA, leading to the formation of adducts.[4][5] This covalent modification can disrupt normal cellular function, triggering inflammatory responses that manifest as skin, eye, and respiratory irritation.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The cornerstone of laboratory safety is a hierarchical approach to hazard control. Engineering controls provide the first and most effective line of defense, followed by administrative controls and, finally, personal protective equipment (PPE).

The Primacy of Engineering Controls

All manipulations of this compound should be conducted in a well-ventilated area.[7] Due to its potential for respiratory irritation, a certified chemical fume hood is mandatory for all procedures that may generate vapors or aerosols.[8] The fume hood serves to capture and exhaust airborne contaminants, thereby minimizing the inhalation exposure risk to the operator.

Experimental Workflow: Safe Handling in a Fume Hood

Caption: Workflow for handling this compound.

Personal Protective Equipment (PPE): The Last Line of Defense

While engineering controls are designed to contain the hazard at its source, PPE is essential for protecting the individual operator from residual risks and in the event of a spill or splash.[9][10]

-

Eye and Face Protection: Chemical splash goggles are mandatory.[11] For procedures with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[11]

-

Skin Protection: A flame-resistant lab coat should be worn and kept fully fastened.[7] Given that this compound is a skin irritant, appropriate chemical-resistant gloves are critical. Nitrile or butyl rubber gloves are recommended.[11] It is advisable to double-glove, especially for prolonged handling.[12] Gloves should be inspected for integrity before use and changed regularly, or immediately if contamination is suspected.[13]

-

Respiratory Protection: Under normal operating conditions within a fume hood, respiratory protection is not typically required. However, in the event of a significant spill or a failure of engineering controls, an air-purifying respirator with an organic vapor cartridge may be necessary.[11]

Prudent Practices for Storage and Handling

The inherent reactivity of aldehydes necessitates careful consideration of storage and handling procedures to ensure the stability and integrity of the compound.

Storage Requirements

This compound should be stored in a cool, dry, and well-ventilated area, away from sources of heat, sparks, and open flames.[12] The recommended storage temperature is under -20°C in a freezer.[3] To prevent oxidation and degradation, it is crucial to store this compound under an inert atmosphere, such as nitrogen or argon.[3][12] Containers should be tightly sealed and clearly labeled.[12]

Chemical Incompatibility

Aldehydes are susceptible to oxidation and can react vigorously with oxidizing agents. Therefore, this compound should be stored separately from strong oxidizing agents, strong acids, and strong bases.

Logical Relationship: Reactivity and Storage

Caption: Reactivity of aldehydes informs storage requirements.

Emergency Procedures: Spill and Exposure Management

Preparedness is paramount for effectively managing accidental releases and exposures.

Spill Response Protocol

In the event of a spill, the following steps should be taken:

-

Alert and Evacuate: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.[14]

-

Control Ignition Sources: As this compound is a combustible liquid, all sources of ignition should be eliminated.[14]

-

Ventilate: Ensure adequate ventilation, preferably within a fume hood.[15]

-